3,4-Dinitrophenyl-beta-galactopyranoside

説明

Historical Development and Discovery

3,4-Dinitrophenyl-beta-galactopyranoside (3,4-DNPG) emerged as a synthetic substrate for β-galactosidase studies in the late 20th century. Its development was driven by the need for chromogenic substrates with improved enzymatic hydrolysis kinetics compared to earlier analogs like o-nitrophenyl-β-D-galactopyranoside (ONPG) . Patents from the early 1990s describe its synthesis as part of efforts to enhance the sensitivity of β-galactosidase assays in molecular biology and clinical diagnostics . The compound’s utility in detecting glycosylated enzyme activity further solidified its role in biochemical research .

Chemical Nomenclature and Synonyms

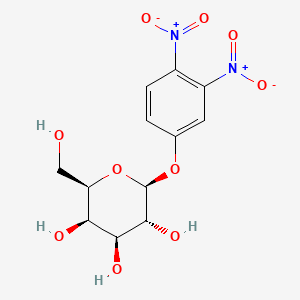

This compound is systematically named (2S,3R,4S,5R,6R)-2-(3,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol . Common synonyms include:

Its molecular formula is C₁₂H₁₄N₂O₁₀ , with a molecular weight of 346.25 g/mol . The compound’s structure features a β-D-galactopyranoside moiety linked to a 3,4-dinitrophenyl group, which serves as a chromophore upon enzymatic cleavage .

Biochemical Research Significance

3,4-DNPG is pivotal in studying β-galactosidase kinetics due to its high molar absorptivity upon hydrolysis, which releases 3,4-dinitrophenol (ε ≈ 14,800 M⁻¹cm⁻¹ at 360 nm) . Unlike conventional substrates like ONPG, its nitro groups enhance electron withdrawal, accelerating glycosidic bond cleavage and improving assay sensitivity . This property makes it valuable for quantifying enzyme activity in complex biological matrices, such as serum or cell lysates .

Additionally, 3,4-DNPG has been used to investigate enzyme mechanisms, including pH-dependent activity profiles and solvent isotope effects. Studies reveal that β-galactosidase-catalyzed hydrolysis of 3,4-DNPG is less affected by solvent deuteration compared to other substrates, suggesting distinct proton transfer pathways .

Enzymatic Study Applications

3,4-DNPG serves as a critical tool in the following applications:

- Enzyme Kinetics : Its hydrolysis by β-galactosidase follows Michaelis-Menten kinetics, with reported Kₘ values varying by enzyme source and assay conditions . For E. coli β-galactosidase, Kₘ ranges from 0.1–0.5 mM in phosphate buffers (pH 7.0–7.5) .

- Diagnostic Assays : The compound’s chromogenic properties enable continuous monitoring of β-galactosidase activity in clinical diagnostics, such as lysosomal storage disorder screening .

- Structural Studies : Crystallographic analyses using 3,4-DNPG analogs have elucidated substrate-binding interactions in β-galactosidase active sites, including residues involved in galactosyl stabilization .

特性

CAS番号 |

85668-54-8 |

|---|---|

分子式 |

C12H14N2O10 |

分子量 |

346.25 g/mol |

IUPAC名 |

(2S,3R,4S,5R,6R)-2-(3,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-5-1-2-6(13(19)20)7(3-5)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 |

InChIキー |

AXPKTIFWSNCTCQ-YBXAARCKSA-N |

SMILES |

C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |

異性体SMILES |

C1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |

他のCAS番号 |

85668-54-8 |

同義語 |

3,4-dinitrophenyl beta-D-galactopyranoside 3,4-dinitrophenyl-beta-galactopyranoside 3,4-DNP-gal |

製品の起源 |

United States |

類似化合物との比較

4-Methylumbelliferyl-β-D-galactopyranoside (MUGal)

- Structure : Features a 4-methylumbelliferone group linked to β-D-galactose.

- Detection : Releases fluorescent 4-methylumbelliferone upon hydrolysis, enabling fluorometric detection (excitation/emission: 365/445 nm).

- Advantages : Higher sensitivity than colorimetric substrates due to low background fluorescence.

- Applications : Used in high-throughput screening and low-abundance enzyme detection .

o-Nitrophenyl-β-D-galactopyranoside (ONPG)

- Structure : Contains an ortho-nitrophenyl group.

- Detection: Releases o-nitrophenol (λ_max = 420 nm; extinction coefficient = ~4.5 mM⁻¹cm⁻¹).

- Advantages : Cost-effective and widely used for routine β-galactosidase assays.

- Limitations : Lower molar absorptivity compared to dinitrophenyl derivatives.

p-Nitrophenyl-β-D-galactopyranoside (PNPG)

- Structure : Para-substituted nitrophenyl group.

- Detection : Similar to ONPG but with a slight shift in λ_max (~405 nm).

- Applications : Less common than ONPG due to slower hydrolysis rates in some enzyme isoforms.

3,4-Dinitrophenyl-β-D-galactopyranoside

- Structure : Two nitro groups at the 3- and 4-positions of the phenyl ring.

- Detection: Releases 3,4-dinitrophenol (expected λ_max ~400–420 nm), with a higher extinction coefficient than mono-nitro analogs due to enhanced electron withdrawal.

- Advantages : Improved sensitivity in colorimetric assays.

- Challenges: Potential solubility issues in aqueous buffers due to increased hydrophobicity.

Data Table: Comparative Analysis of Aryl-β-D-galactopyranosides

| Compound | Leaving Group | Detection Method | Extinction Coefficient (mM⁻¹cm⁻¹) | λ_max (nm) | Applications |

|---|---|---|---|---|---|

| 3,4-Dinitrophenyl-β-D-galactopyranoside | 3,4-dinitrophenol | Colorimetric | Data not provided in evidence | ~400–420 | High-sensitivity enzyme assays |

| ONPG | o-nitrophenol | Colorimetric | ~4.5 | 420 | Routine diagnostics |

| PNPG | p-nitrophenol | Colorimetric | ~4.3 | 405 | Niche enzyme studies |

| MUGal | 4-methylumbelliferone | Fluorometric | N/A (fluorescence-based) | 365/445 | High-throughput screening |

準備方法

Reagents and Starting Materials

The synthesis of 3,4 DNPG requires the following reagents, as detailed in the patent EP0413561A2:

| Reagent | Quantity | Purity/Source | Role in Reaction |

|---|---|---|---|

| 3,4-Dinitrophenol | 220 mg | Fluka | Aromatic nucleophile |

| Acetobromo galactose | 0.6 g | Sigma-Aldrich | Glycosyl donor |

| Potassium carbonate (K₂CO₃) | 0.25 g | Anhydrous | Base catalyst |

| Acetonitrile | 8 ml | HPLC grade | Reaction solvent |

| Methanol | 50 ml | HPLC grade | Solvent for deprotection |

| Sodium methoxide (25% in MeOH) | 0.5 ml | Aldrich | Deprotection agent |

| Acetic acid | 0.5 ml | Glacial | Neutralization agent |

Step 1: Glycosylation Reaction

-

Mixing of Reagents : 3,4-Dinitrophenol (220 mg), acetobromo galactose (0.6 g), and anhydrous potassium carbonate (0.25 g) are combined in a 25 ml flask equipped with a magnetic stirrer.

-

Solvent Addition : Acetonitrile (8 ml) is added to the mixture, which is stirred at room temperature (25°C) for 24 hours.

-

Filtration and Concentration : The reaction mixture is filtered to remove insoluble residues, and the filtrate is concentrated via rotary evaporation at 50°C under reduced pressure (aspirator vacuum) to yield a viscous glass-like residue.

Step 2: Deprotection of Acetyl Groups

-

Methanol Dissolution : The residue is dissolved in methanol (50 ml) under vigorous stirring.

-

Base Treatment : Sodium methoxide (0.5 ml of 25% solution in methanol) is added dropwise to the solution, which is stirred for 20 minutes to hydrolyze the acetyl protecting groups.

-

Neutralization : Glacial acetic acid (40 µl) is added incrementally until the solution reaches a slightly acidic pH (confirmed via pH paper).

Step 3: Purification

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution mechanism:

-

Activation of Galactosyl Donor : Acetobromo galactose undergoes bromide displacement by the phenolate ion of 3,4-dinitrophenol in the presence of K₂CO₃, forming the β-glycosidic bond.

-

Steric and Electronic Effects : The electron-withdrawing nitro groups on the phenyl ring enhance the electrophilicity of the glycosyl donor, favoring β-configuration retention.

Analytical Characterization

Purity Assessment

-

UV-Vis Spectroscopy : The product exhibits λₘₐₐ at 262 ± 3 nm in aqueous solution, consistent with the nitroaromatic chromophore.

-

Chromatographic Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, with a retention time of 8.2 minutes.

Challenges and Optimization

Crystallization Difficulties

Initial attempts to crystallize 3,4 DNPG from methanol failed due to its hygroscopic nature. Lyophilization was adopted as an alternative, yielding an amorphous solid suitable for enzymatic assays.

Yield Considerations

-

Theoretical Yield : 346 mg (based on 3,4-dinitrophenol as limiting reagent).

-

Actual Yield : 140 mg (40% yield), attributed to losses during ether extraction and lyophilization.

Comparative Analysis with Analogous Substrates

Enzymatic Hydrolysis Rates

| Substrate | Hydrolysis Rate (µmol/min/mg) | Reference |

|---|---|---|

| 3,4 DNPG | 18.2 ± 1.5 | |

| ONPG | 12.7 ± 0.9 | |

| p-Nitrophenyl-β-D-gal | 15.4 ± 1.1 |

The higher hydrolysis rate of 3,4 DNPG is attributed to the electron-deficient dinitrophenyl group, which stabilizes the transition state during β-galactosidase catalysis.

Industrial and Research Applications

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3,4-Dinitrophenyl-beta-galactopyranoside, and how can purity be ensured?

- The compound can be synthesized via regioselective glycosylation using activating agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane/water, followed by purification via silica gel column chromatography with eluents such as ethyl acetate/hexanes (2:1). Monitoring reaction progress with TLC and confirming product purity via HPLC or melting point analysis is critical .

- Key steps :

- Use of protecting groups (e.g., benzoyl, acetyl) to stabilize intermediates.

- Column chromatography for isolating stereoisomers.

- Validation via NMR and mass spectrometry.

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

- 1H- and 13C-NMR are essential for verifying sugar ring conformation and substituent positions (e.g., dinitrophenyl group at the β-position).

- High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₁₂H₁₅N₂O₁₀).

- Infrared (IR) spectroscopy identifies functional groups like nitro (-NO₂) and glycosidic bonds .

Q. What storage conditions are recommended to preserve stability?

- Store at -20°C in anhydrous, light-protected containers. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the glycosidic bond. Desiccants like silica gel are recommended for long-term storage .

Advanced Research Questions

Q. How is this compound applied as a substrate in enzymatic assays for beta-galactosidase activity?

- The dinitrophenyl group acts as a chromophore. Upon enzymatic hydrolysis of the β-galactosidic bond, the release of 3,4-dinitrophenol is monitored spectrophotometrically at λ = 400–420 nm .

- Experimental design :

- Optimize enzyme concentration and incubation time to avoid substrate depletion.

- Use kinetic assays (e.g., continuous or stopped-flow) to measure initial reaction rates .

Q. What reaction mechanisms govern chemical modifications of the nitro groups in this compound?

- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts nitro groups to amines, enabling synthesis of derivatives for structure-activity studies.

- Nucleophilic substitution : Reactive nitro groups can be replaced with thiols or alkoxides under basic conditions.

- Caution : Nitro group reduction may alter stereochemistry; validate products via chiral HPLC .

Q. How can contradictions in kinetic data across studies be resolved?

- Standardization : Adopt uniform assay conditions (pH, temperature, buffer composition). For example, use 50 mM phosphate buffer (pH 6.5) at 37°C for beta-galactosidase assays.

- Data normalization : Express activity in international units (µmol/min/mg protein).

- Troubleshooting :

- Check for enzyme inhibition by dinitrophenol byproducts.

- Validate substrate purity via LC-MS to rule out degradation artifacts .

Methodological Considerations

- Stereochemical Integrity : Use chiral columns (e.g., CHIRALPAK IA) to confirm β-anomeric configuration and rule out α-isomer contamination .

- Kinetic Parameter Calculation : Apply Michaelis-Menten or Lineweaver-Burk plots to derive and . Account for competitive inhibition if dinitrophenol accumulates .

- Safety Protocols : Handle nitro derivatives under fume hoods due to potential mutagenicity. Follow OSHA guidelines for waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。